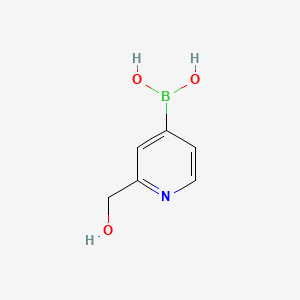

(2-(羟甲基)吡啶-4-基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(2-(Hydroxymethyl)pyridin-4-yl)boronic acid” is a type of boronic acid derivative . It is used for research and development purposes .

Synthesis Analysis

The synthesis of boronic acids like “(2-(Hydroxymethyl)pyridin-4-yl)boronic acid” often involves processes such as catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation .Molecular Structure Analysis

The molecular formula of “(2-(Hydroxymethyl)pyridin-4-yl)boronic acid” is C6H8BNO3 . The InChI code is 1S/C6H8BNO3/c9-4-6-3-5(7(10)11)1-2-8-6/h1-3,9-11H,4H2 .Chemical Reactions Analysis

Boronic acids like “(2-(Hydroxymethyl)pyridin-4-yl)boronic acid” are commonly used in cross-coupling reactions such as the Suzuki–Miyaura coupling . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .Physical And Chemical Properties Analysis

“(2-(Hydroxymethyl)pyridin-4-yl)boronic acid” is a solid substance . Its molecular weight is 152.95 .科学研究应用

合成技术

吡啶基硼酸的合成涉及多种先进的有机合成技术。例如,刘国夸(2014 年)展示了 2-氯-5-三氟甲基吡啶-4-基硼酸的制备,在优化条件下实现了高纯度和高产率 (刘国夸,2014)。类似地,A. Bouillon 等人(2002 年和 2003 年)关于新型卤代吡啶基硼酸和酯的合成研究提供了区域选择性卤素-金属交换和邻位锂化的见解,为开发新的吡啶库做出了贡献 (Bouillon 等,2002); (Bouillon 等,2003)。

光物理和催化应用

硼酸衍生物的光物理性质,例如 3,5-双(氧代吡啶基)和 3,5-双(吡啶氧基)取代的硼二吡咯甲烯,已被探索用于材料科学中的潜在应用 (Khan, Rao, & Ravikanth, 2010)。此外,吡啶基硼酸在催化中的作用,特别是在铃木交叉偶联反应中,突出了它们在制造复杂有机分子和潜在药物中的用途 (Smith 等,2008)。

先进材料和传感

硼酸已被掺入先进材料中,用于药物递送和传感应用,因为它们与二醇和多羟基化合物具有独特的结合特性。研究表明,它们在为生物应用创造响应式递送系统和传感器方面是有效的 (Stubelius, Lee, & Almutairi, 2019)。

作用机制

Target of Action

Boronic acids and their esters are generally used as building blocks in organic synthesis . They are also considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Mode of Action

The compound is known to participate in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst . The process involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that the compound participates in the sm cross-coupling reaction, which is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction is used in the synthesis of various organic compounds, suggesting that the compound could potentially affect a wide range of biochemical pathways depending on the specific context of its use.

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water . Their hydrolysis is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This suggests that the compound’s bioavailability could be influenced by its stability and susceptibility to hydrolysis.

Result of Action

Given its role in the sm cross-coupling reaction, the compound likely contributes to the formation of new carbon–carbon bonds, facilitating the synthesis of various organic compounds .

Action Environment

The action, efficacy, and stability of (2-(Hydroxymethyl)pyridin-4-yl)boronic acid can be influenced by various environmental factors. For instance, the pH strongly influences the rate of the compound’s hydrolysis, which is considerably accelerated at physiological pH . Additionally, the success of the SM cross-coupling reaction, in which the compound participates, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

安全和危害

未来方向

Boronic acids like “(2-(Hydroxymethyl)pyridin-4-yl)boronic acid” are highly valuable building blocks in organic synthesis . They are used in the synthesis of various compounds, including potential cancer therapeutics . Therefore, the study and application of these compounds will continue to be an important area of research in the future.

属性

IUPAC Name |

[2-(hydroxymethyl)pyridin-4-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO3/c9-4-6-3-5(7(10)11)1-2-8-6/h1-3,9-11H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPVLWUOMTZOQIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1)CO)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(Hydroxymethyl)pyridin-4-yl)boronic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-[(heptan-2-yl)amino]benzoate](/img/structure/B590724.png)

![1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3-phenylpropyl)piperazine](/img/structure/B590734.png)